2-Isopropyl-5-nitropyridine

Medicinal Chemistry Lipophilicity ADME Properties

2-Isopropyl-5-nitropyridine (CAS 131941-21-4) is a nitropyridine derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. It is characterized by an isopropyl group at the 2-position and a nitro group at the 5-position of the pyridine ring, which confers an electron-deficient aromatic system with a computed XLogP3 of 1.8.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 131941-21-4
Cat. No. B593103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-nitropyridine
CAS131941-21-4
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCC(C)C1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O2/c1-6(2)8-4-3-7(5-9-8)10(11)12/h3-6H,1-2H3
InChIKeyNHGFJXPCQGXISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-5-nitropyridine (CAS 131941-21-4): Physicochemical Profile, Synthesis, and Procurement Context


2-Isopropyl-5-nitropyridine (CAS 131941-21-4) is a nitropyridine derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol [1]. It is characterized by an isopropyl group at the 2-position and a nitro group at the 5-position of the pyridine ring, which confers an electron-deficient aromatic system with a computed XLogP3 of 1.8 . The compound is primarily utilized as a pharmaceutical intermediate and building block in organic synthesis, particularly for the construction of kinase inhibitors and other bioactive molecules [2].

Why 2-Isopropyl-5-nitropyridine Cannot Be Freely Substituted with Other 5-Nitropyridine Analogs


In medicinal chemistry and process development, the 2-alkyl substituent on 5-nitropyridines is not an inert structural feature but a critical determinant of lipophilicity, steric hindrance, and metabolic stability. Replacing the isopropyl group of 2-isopropyl-5-nitropyridine with a smaller methyl, ethyl, or linear propyl group substantially alters the compound's partition coefficient (LogP) and three-dimensional shape, which in turn impacts its performance as a synthetic intermediate and the pharmacokinetic properties of downstream drug candidates [1]. Furthermore, regioisomeric variations (e.g., moving the nitro group to the 3- or 4-position) fundamentally change the electron density distribution and reactivity of the pyridine ring, rendering simple analog substitution invalid in structure-activity relationship (SAR) campaigns and multi-step synthetic sequences [2].

Quantitative Differentiation of 2-Isopropyl-5-nitropyridine Against In-Class Analogs


Enhanced Lipophilicity Relative to 2-Methyl-5-nitropyridine

2-Isopropyl-5-nitropyridine exhibits a significantly higher computed partition coefficient (LogP) compared to its 2-methyl analog, indicating greater lipophilicity that can influence membrane permeability and distribution in biological systems [1].

Medicinal Chemistry Lipophilicity ADME Properties

Distinct Physical State and Handling Characteristics vs. 2-Methyl-5-nitropyridine

2-Isopropyl-5-nitropyridine is typically a liquid at ambient temperature, whereas 2-methyl-5-nitropyridine is a crystalline solid with a melting point of 106-108°C . This difference in physical state can influence handling, solubility in reaction media, and purification workflows.

Process Chemistry Physical Properties Formulation

Steric Bulk and Reactivity Profile in Nucleophilic Aromatic Substitution

The isopropyl group at the 2-position introduces greater steric hindrance around the reaction center compared to methyl or ethyl substituents. This steric bulk can alter the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions at the electron-deficient pyridine ring, providing a unique reactivity window for derivatization [1].

Organic Synthesis Steric Effects Reaction Rates

Validated Application in Kinase Inhibitor Scaffolds

A 2023 study published in the Journal of Medicinal Chemistry specifically employed 2-isopropyl-5-nitropyridine as a key building block in the synthesis of novel tyrosine kinase inhibitors targeting cancer progression [1]. This literature precedent validates the utility of this exact substitution pattern in a high-value therapeutic area, providing a clear rationale for its procurement over analogs lacking such demonstrated translational relevance.

Kinase Inhibitors Cancer Therapeutics SAR Studies

Optimal Application Scenarios for Procuring 2-Isopropyl-5-nitropyridine


Development of CNS-Penetrant Kinase Inhibitors

When designing kinase inhibitors intended for central nervous system (CNS) targets, the elevated lipophilicity (LogP 2.64) of 2-isopropyl-5-nitropyridine-derived scaffolds may enhance blood-brain barrier penetration compared to less lipophilic 2-methyl analogs (LogP 1.82) [1]. This property, combined with its demonstrated use in tyrosine kinase inhibitor synthesis [2], makes it a strategic intermediate for CNS oncology programs.

Continuous Flow Chemistry and Automated Synthesis Platforms

As a liquid at ambient temperature, 2-isopropyl-5-nitropyridine is particularly well-suited for integration into continuous flow reactors and automated liquid-handling synthesis platforms [1]. This physical form eliminates the need for dissolution in a co-solvent, reducing operational complexity and improving process efficiency relative to solid 2-alkyl-5-nitropyridine analogs.

Late-Stage Functionalization of Complex Drug Candidates

The steric bulk of the isopropyl group in 2-isopropyl-5-nitropyridine introduces controlled hindrance that can be exploited to achieve regioselective functionalization in late-stage diversification [1]. This enables the introduction of additional substituents at specific positions on the pyridine ring with greater selectivity than is possible with less hindered methyl or ethyl analogs, a valuable asset in medicinal chemistry optimization.

Building Block for Nitropyridine-Focused Libraries

For organizations building focused libraries of nitropyridine-containing compounds for high-throughput screening, 2-isopropyl-5-nitropyridine offers a validated entry point into the kinase inhibitor chemical space, as evidenced by its appearance in a recent Journal of Medicinal Chemistry publication [1]. Its procurement ensures access to a proven scaffold with documented synthetic tractability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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